Benzyl 2-cyclopropylideneacetate
CAS No.: 139132-06-2
Cat. No.: VC8167767
Molecular Formula: C12H12O2
Molecular Weight: 188.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 139132-06-2 |
|---|---|
| Molecular Formula | C12H12O2 |
| Molecular Weight | 188.22 g/mol |
| IUPAC Name | benzyl 2-cyclopropylideneacetate |
| Standard InChI | InChI=1S/C12H12O2/c13-12(8-10-6-7-10)14-9-11-4-2-1-3-5-11/h1-5,8H,6-7,9H2 |
| Standard InChI Key | KWOWKUGUOQTFPP-UHFFFAOYSA-N |
| SMILES | C1CC1=CC(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | C1CC1=CC(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Benzyl 2-cyclopropylideneacetate is characterized by:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₂O₂ | |
| Molecular Weight | 188.23 g/mol | |
| CAS Number | 139132-06-2 | |
| SMILES | C1(=CC(=O)OCC=2C=CC=CC2)CC1 | |
| InChIKey | KWOWKUGUOQTFPP-UHFFFAOYSA-N | |
| Purity (Commercial) | ≥95% |
The compound’s structure features a cyclopropylidene (spirocyclopropane) group conjugated to an acetate ester, with the benzyl group serving as a protecting moiety. This arrangement confers both steric strain and electronic activation, influencing its reactivity in synthetic transformations.
Synthesis and Reactivity
Reactivity in Organic Transformations
The cyclopropylidene group exhibits unique reactivity:
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Cycloadditions: Participates in 1,3-dipolar cycloadditions with nitrones, forming isoxazolidine derivatives. The electron-withdrawing ester group polarizes the cyclopropane ring, directing regioselectivity .
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Ring-Opening Reactions: Under acidic or nucleophilic conditions, the strained cyclopropane may undergo ring-opening to form linear intermediates .
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Cross-Coupling: The benzyl ester can be hydrolyzed to yield carboxylic acids, enabling further functionalization .
| Supplier | Catalog Number | Purity | Price (100 mg) | Source |
|---|---|---|---|---|
| AK Scientific | 6654CS | ≥95% | Not disclosed | |
| Aaronchem | AR027J6P | ≥95% | $520 |
Research Applications and Case Studies
Role in Amino Acid Synthesis
Cyclopropylidene esters are intermediates in synthesizing spirocyclic amino acids. For example:
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Spiropentylglycine: Generated via reduction of chloro-cyclopropylidene esters and subsequent azide substitution .
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β-Amino Acids: Cyclopropylideneacetates participate in Michael additions with oxazolidinones to form enantioenriched β-amino acids .
Cyclopropane-Driven Reactions
The compound’s strained ring enables:
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Cycloadditions: In the presence of nitrones, it forms isoxazolidines with regioselectivity influenced by the ester group’s electronic effects .
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Ring-Opening: Under basic conditions, the cyclopropane may open to yield allyl intermediates, useful in polymer or drug synthesis .
Domino Reactions
In one reported case, lithium benzylamide addition to methyl 2-chloro-2-cyclopropylideneacetate yielded a fused azabicyclo[3.1.0]hexane derivative—a potential scaffold for bioactive molecules .
Challenges and Future Directions
Synthetic Limitations
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Low Yield: Cyclopropanation reactions often suffer from competing side reactions, necessitating catalyst optimization .
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Stereocontrol: Achieving high enantio- or diastereoselectivity in cyclopropane-forming steps remains challenging .
Emerging Opportunities
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